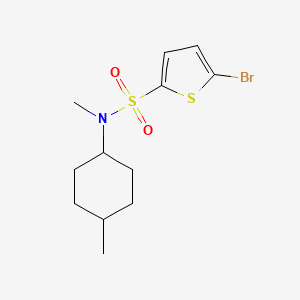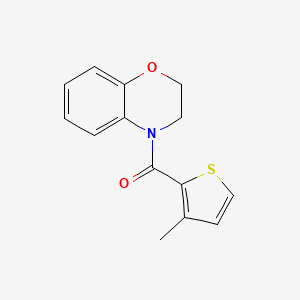
5-bromo-N-methyl-N-(4-methylcyclohexyl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-methyl-N-(4-methylcyclohexyl)thiophene-2-sulfonamide, also known as BMTS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BMTS is a sulfonamide derivative that has been synthesized and studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 5-bromo-N-methyl-N-(4-methylcyclohexyl)thiophene-2-sulfonamide involves its interaction with specific enzymes and proteins in the body. 5-bromo-N-methyl-N-(4-methylcyclohexyl)thiophene-2-sulfonamide binds to the active site of carbonic anhydrase and metalloproteinases, inhibiting their activity. This inhibition can lead to changes in various physiological processes such as acid-base balance and tissue remodeling.
Biochemical and Physiological Effects
5-bromo-N-methyl-N-(4-methylcyclohexyl)thiophene-2-sulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which plays a role in acid-base balance in the body. 5-bromo-N-methyl-N-(4-methylcyclohexyl)thiophene-2-sulfonamide has also been shown to inhibit the activity of metalloproteinases, which are involved in tissue remodeling and repair. Additionally, 5-bromo-N-methyl-N-(4-methylcyclohexyl)thiophene-2-sulfonamide has been shown to have potential applications in fluorescence imaging due to its fluorescent properties.
Avantages Et Limitations Des Expériences En Laboratoire
5-bromo-N-methyl-N-(4-methylcyclohexyl)thiophene-2-sulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has been shown to have potent inhibitory activity against certain enzymes, making it a useful tool for studying their function. However, 5-bromo-N-methyl-N-(4-methylcyclohexyl)thiophene-2-sulfonamide also has some limitations. Its inhibitory activity is specific to certain enzymes, limiting its use in broader studies. Additionally, its fluorescent properties may interfere with certain imaging techniques.
Orientations Futures
There are several future directions for the study of 5-bromo-N-methyl-N-(4-methylcyclohexyl)thiophene-2-sulfonamide. Further research is needed to determine its potential applications in various fields such as pharmacology and neuroscience. Additionally, the development of new synthesis methods and modifications to the compound may lead to improved activity and specificity. The use of 5-bromo-N-methyl-N-(4-methylcyclohexyl)thiophene-2-sulfonamide as a fluorescent probe for imaging biological systems also warrants further investigation. Overall, the study of 5-bromo-N-methyl-N-(4-methylcyclohexyl)thiophene-2-sulfonamide has the potential to contribute to our understanding of various physiological processes and may lead to the development of new therapeutic agents.
Méthodes De Synthèse
5-bromo-N-methyl-N-(4-methylcyclohexyl)thiophene-2-sulfonamide can be synthesized through a multi-step process involving the reaction of 4-methylcyclohexylamine with 2-bromo-5-chlorothiophene in the presence of a base, followed by N-methylation and sulfonamide formation. The resulting product is a white crystalline solid that is soluble in organic solvents.
Applications De Recherche Scientifique
5-bromo-N-methyl-N-(4-methylcyclohexyl)thiophene-2-sulfonamide has been studied for its potential applications in various fields such as biochemistry, pharmacology, and neuroscience. It has been shown to inhibit the activity of certain enzymes such as carbonic anhydrase and metalloproteinases, which are involved in various physiological processes. 5-bromo-N-methyl-N-(4-methylcyclohexyl)thiophene-2-sulfonamide has also been studied for its potential use as a fluorescent probe for imaging biological systems.
Propriétés
IUPAC Name |
5-bromo-N-methyl-N-(4-methylcyclohexyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO2S2/c1-9-3-5-10(6-4-9)14(2)18(15,16)12-8-7-11(13)17-12/h7-10H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNRRQVACHINQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N(C)S(=O)(=O)C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B7495482.png)



![4-O-[1-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-oxopropan-2-yl] 1-O-methyl benzene-1,4-dicarboxylate](/img/structure/B7495523.png)
![1-[(6-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-3-chloro-5-(trifluoromethyl)pyridin-2-one](/img/structure/B7495538.png)
![N-cyclopropyl-2-[4-[2-(2,4-dichloroanilino)-2-oxoethyl]piperazin-1-yl]propanamide](/img/structure/B7495540.png)
![5-[(2-Methyl-2,3-dihydroindol-1-yl)sulfonyl]thiophene-3-carboxylic acid](/img/structure/B7495548.png)
![1-methyl-3-[2-(2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7495552.png)
![N-[2-(4-ethoxyphenoxy)phenyl]-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide](/img/structure/B7495570.png)
![N-[1-(3-chlorophenyl)ethyl]-4-methylsulfonylaniline](/img/structure/B7495571.png)
![8-ethyl-3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7495573.png)
![[2-[(3-ethoxycarbonyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7495594.png)
![N-(4-tert-butylphenyl)-2-[4-(4-tert-butylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B7495602.png)